

# Application Notes and Protocols for GSK3145095 Administration in Rat and Dog Models

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## Compound of Interest

Compound Name: GSK3145095

Cat. No.: B607824

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These application notes provide a summary of the preclinical administration of **GSK3145095**, a potent and selective RIP1 kinase inhibitor, in rat and dog models. The data and protocols are based on the findings from the study by Harris et al. (2019) titled "Identification of a RIP1 Kinase Inhibitor Clinical Candidate (**GSK3145095**) for the Treatment of Pancreatic Cancer."<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> **GSK3145095** has been investigated for its potential in oncology, particularly pancreatic cancer.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup>

## Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of **GSK3145095** (referred to as compound 6 in the primary literature) was assessed in both rat and dog models following intravenous (IV) and oral (PO) administration. The compound demonstrated low clearance and good oral bioavailability in these preclinical species.<sup>[1]</sup><sup>[2]</sup>

Table 1: Summary of Intravenous (IV) Pharmacokinetic Parameters of **GSK3145095** in Rat and Dog Models<sup>[1]</sup><sup>[2]</sup>

Parameter	Rat	Dog
Dose (mg/kg)	1.0	1.1
Clearance (Cl) (mL/min/kg)	27 ± 5	9.8 ± 1.8
Volume of Distribution (Vdss) (L/kg)	1.8	-
Terminal Half-Life (t <sub>1/2</sub> ) (h)	-	-

Data presented as mean ± standard deviation where available. Dashes indicate data not provided in the source.

Table 2: Summary of Oral (PO) Pharmacokinetic Parameters of **GSK3145095** in Rat and Dog Models[1][2]

Parameter	Rat	Dog
Dose (mg/kg)	2.0	-
Maximum Concentration (Cmax) (ng/mL)	-	-
Time to Maximum Concentration (Tmax) (h)	-	-
Area Under the Curve (AUC) (ng·h/mL)	-	-
Oral Bioavailability (%)	Good	Good

Specific quantitative values for oral administration in dogs were not detailed in the primary publication, though good oral bioavailability was noted.[1][2]

## Experimental Protocols

The following protocols are based on the methodologies described for the preclinical evaluation of **GSK3145095**. [1][2]

## In Vivo Pharmacokinetic Studies

- Animal Models:
  - Male Sprague-Dawley rats.
  - Male Beagle dogs.
  - Note: Specific details on the age, weight, and health status of the animals were not provided in the referenced publication.
- Housing and Acclimation:
  - Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.
  - Animals were acclimated to the facility before the study initiation.
- Dosing Formulations:
  - Intravenous (IV) Formulation: 20% Captisol®, 5% DMSO in PBS.[\[1\]](#)[\[2\]](#)
  - Oral (PO) Formulation: 6% Captisol®, 5% DMSO in PBS.[\[1\]](#)[\[2\]](#)
- Dosing Administration:
  - Intravenous: Administered as a bolus injection or infusion into a suitable vein (e.g., tail vein for rats, cephalic vein for dogs).
  - Oral: Administered via oral gavage.
- Blood Sample Collection:
  - Serial blood samples were collected at predetermined time points post-dose.
  - Blood was collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
  - Plasma was separated by centrifugation and stored frozen until analysis.
- Bioanalytical Method:

- Plasma concentrations of **GSK3145095** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Note: Specific details of the analytical method were not provided in the primary publication.
- Pharmacokinetic Analysis:
  - Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

## Tissue Distribution Study (Rat)

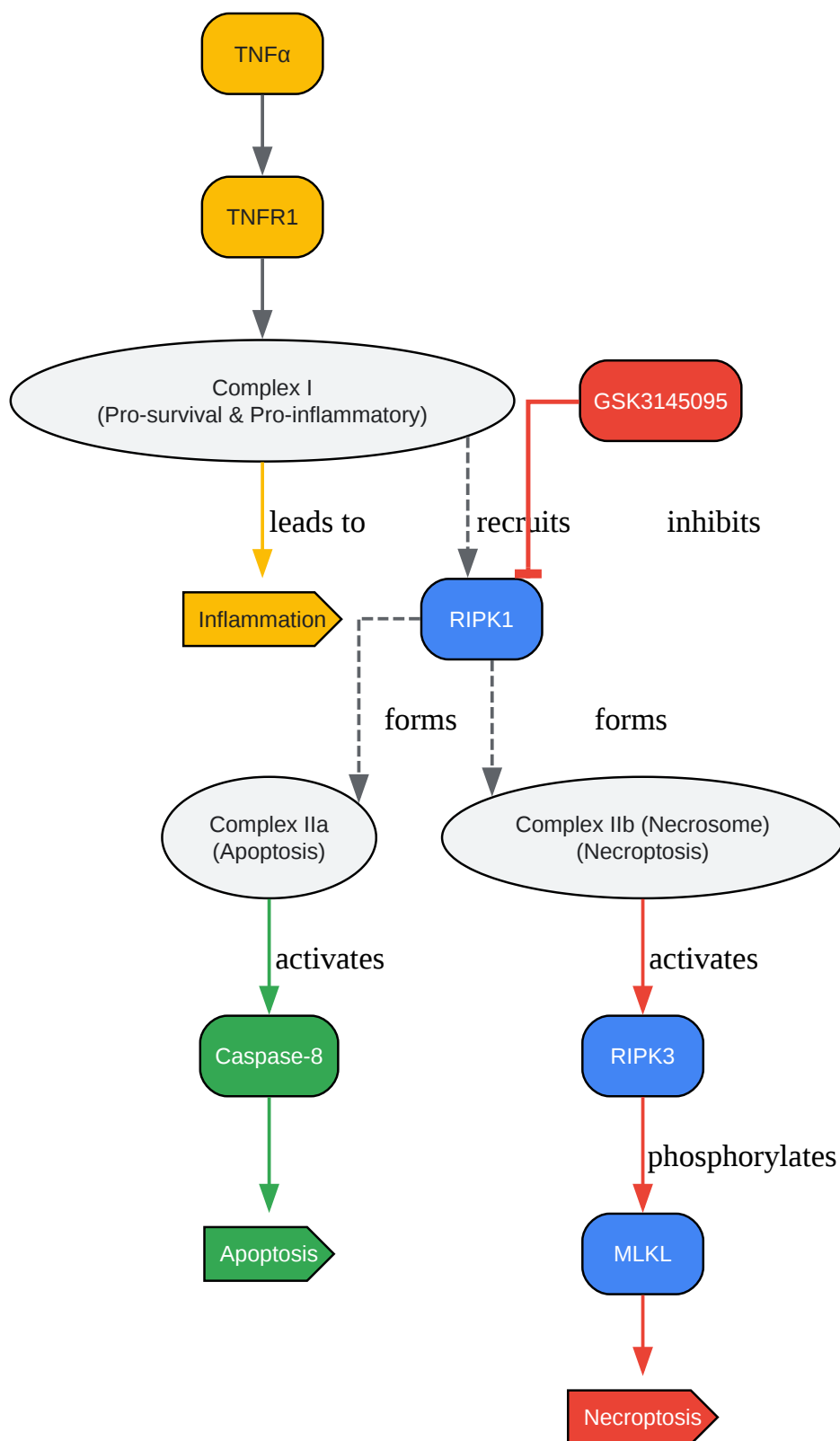
A tissue distribution study was conducted in rats to understand the distribution of **GSK3145095** into various organs.[\[1\]](#)[\[2\]](#)

- Animal Model: Male Sprague-Dawley rats.
- Dosing: Intravenous infusion over 4 hours.
- Sample Collection: At the end of the infusion, blood and various tissues (liver, kidney, colon, heart, skin) were collected.
- Analysis: The concentration of **GSK3145095** in blood and tissue homogenates was determined.
- Findings: The compound showed higher concentrations in the liver and kidney (7–8-fold higher than blood) and comparable concentrations in the colon, heart, and skin (0.7–3-fold of blood levels).[\[1\]](#)[\[2\]](#)

## Visualizations

### Signaling Pathway

**GSK3145095** is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key mediator in the signaling pathways of programmed cell death (necroptosis) and inflammation.[\[2\]](#)[\[4\]](#)

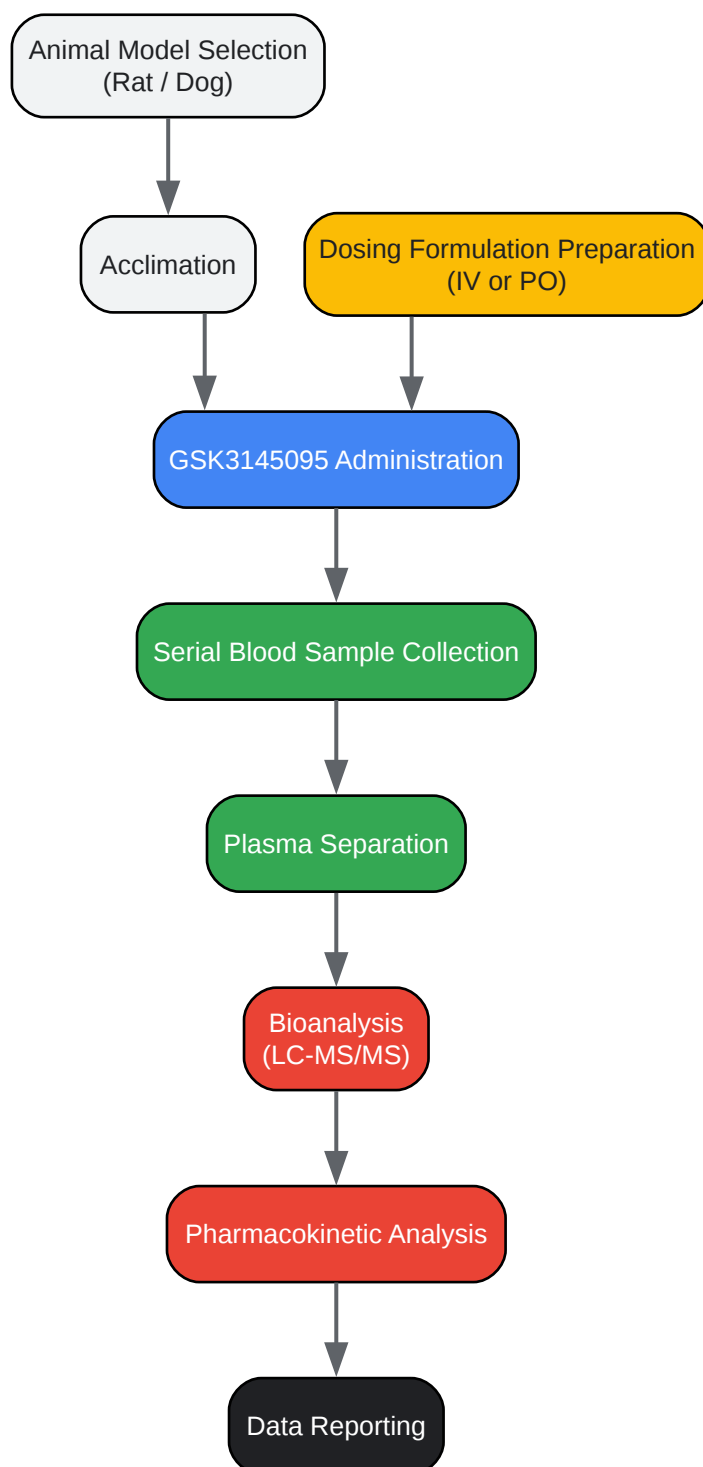


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Caption: Simplified RIPK1 signaling pathway and the inhibitory action of **GSK3145095**.

## Experimental Workflow

The following diagram outlines the general workflow for the in vivo pharmacokinetic studies of **GSK3145095** in rat and dog models.

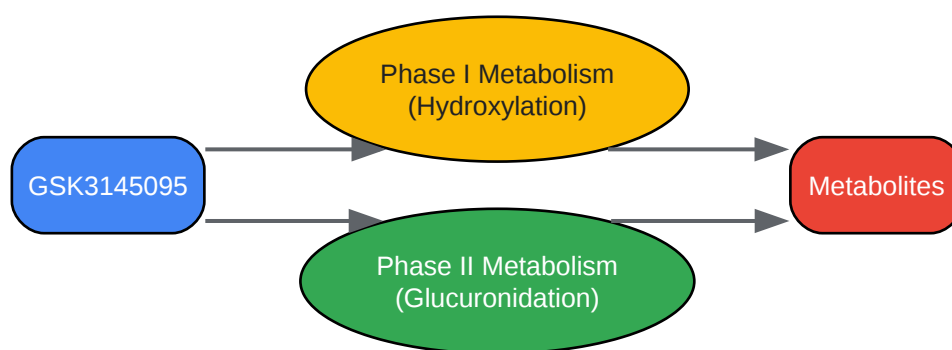


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Caption: General experimental workflow for pharmacokinetic studies of **GSK3145095**.

## Metabolic Pathways

**GSK3145095** undergoes both Phase I and Phase II metabolism. The primary metabolic pathways identified in rat, monkey, and human hepatocytes are hydroxylation and glucuronidation.[1][2]



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Caption: Primary metabolic pathways of **GSK3145095**.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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